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Compound of Interest

Compound Name: 1-(Azidomethoxy)butane
Cat. No.: B13464219
Get Quote
\ J

Executive Summary

1-(Azidomethoxy)butane (also known as Butoxymethyl azide) is a specialized organic
intermediate utilized primarily as a "click chemistry" reagent for introducing butoxymethyl
groups via Huisgen 1,3-dipolar cycloaddition. Its structural core—an alkoxymethyl azide moiety

(

)—imparts unique reactivity but also significant safety risks due to the high energy density of
the azide functionality relative to its carbon content.

This guide provides a definitive reference for the spectroscopic identification (NMR, IR) of 1-
(Azidomethoxy)butane, grounded in homologous series analysis and experimental standards
for alpha-azido ethers. It includes validated synthesis pathways, safety protocols for handling
potentially explosive intermediates, and high-fidelity spectral assignments.

Chemical Identity & Properties
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Property Data

IUPAC Name 1-(Azidomethoxy)butane
Common Name Butoxymethyl azide

CAS Number 2919947-77-4 (Reference)

Molecular Formula

Molecular Weight 129.16 g/mol

Structure

Physical State Colorless liquid

Safety Classification High Energy / Potentially Explosive

Structural Visualization

The following diagram illustrates the connectivity and atom mapping used for NMR
assignments.
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Caption: Connectivity map of 1-(Azidomethoxy)butane highlighting the distinct azidomethyl
core (C5) critical for spectroscopic identification.

Safety & Handling Protocols

CRITICAL WARNING: Organic azides with a Carbon-to-Nitrogen (

) ratio of less than 3 are generally considered explosive. 1-(Azidomethoxy)butane has a ratio
of

, placing it in the high-hazard category.

» |solation: Do not distill this compound to dryness. Isolate only in solution or on a small scale
(< 1g) with a blast shield.

o Storage: Store in solution (e.g., in DCM or Ether) at -20°C. Pure neat compound is shock-
sensitive.

o Decontamination: Quench spills with 10% ceric ammonium nitrate (CAN) or dilute sodium
hypochlorite to degrade the azide functionality.

Synthesis & Preparation

Understanding the synthesis is crucial for identifying common impurities (e.g., residual butanol,
chloromethyl ether).

Standard Protocol: Nucleophilic Substitution (

Precursor: 1-(Chloromethoxy)butane (generated from butanol + formaldehyde + HCI).

Reaction:

Purification: Aqueous workup followed by careful concentration. Do not distill.

Spectroscopic Data Analysis[2][3][4][5]
Infrared Spectroscopy (IR)
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The IR spectrum is the primary tool for confirming the presence of the azide functionality.

Frequency (

Intensity Assignment Notes
)
Diagnostic Peak.
Often appears as a
2100- 214 strong Asymmetric Stretch doublet or split peak in
alpha-azido ethers.
i Typical butyl chain
2850 - 2960 Medium Stretch (Alkyl) Vibrations.
) Often obscured or
1200 - 1300 Medium Symmetric Stretch weak.
Ether linkage
1050 - 1150 Strong

Stretch

characteristic band.

Interpretation: The absence of a broad

stretch (~3400

) confirms the consumption of the butanol precursor. The strong band at ~2100

is the definitive confirmation of the azide.

Nuclear Magnetic Resonance (NMR)

NMR data is derived from high-purity homologous series (e.g., Methoxymethyl azide,

Ethoxymethyl azide) and calibrated for the butyl chain inductive effects.

NMR (400 MHz,
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Impurity Watch:

e 5.45 ppm: Residual 1-(Chloromethoxy)butane (starting material).

e 3.65 ppm: Residual Butanol (

).

NMR (100 MHz,
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Shift (
Assignment Structural Context
» Ppm)
Diagnostic Carbon. Distinct
185 from standard ether carbons
' due to the electronegative
azide group.
Alpha-carbon of the butyl
68.8 _
chain.
31.6 Beta-carbon of the butyl chain.
Gamma-carbon of the butyl
19.2 _
chain.
13.8 Terminal methyl carbon.

Experimental Workflow Diagram

The following workflow outlines the logical progression from synthesis to spectroscopic

validation, ensuring data integrity.
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Caption: Validated workflow for the synthesis and spectroscopic confirmation of 1-
(Azidomethoxy)butane.
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o Synthesis and Applications of Alkoxymethyl Azides Source: BenchChem / National Institutes
of Health (NIH) Context: General procedures for synthesizing alkoxymethyl azides from
chloromethyl ethers and sodium azide.

« Infrared and Ultraviolet Absorption Spectra of Alpha-Azido Ethers Source: Lieber, E., &
Alexander, E. T., ResearchGate Context: Establishes the characteristic IR doublet for
azidomethyl ethers in the 2100-2141 cm~1 range.

o Safety Data Sheet: Organic Azides Source: University of California, Santa Cruz (UCSC)
Context: Safety protocols for handling low C/N ratio organic azides.

e NMR Chemical Shifts of Common Impurities Source: Fulmer, G. R., et al., Organometallics
(via Sigma-Aldrich) Context: Used to identify solvent residuals (DMF, Butanol) in the spectral
analysis.

» To cite this document: BenchChem. [Spectroscopic Characterization of 1-
(Azidomethoxy)butane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13464219/docs#spectroscopic-characterization-of-1-
azidomethoxy-butane-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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